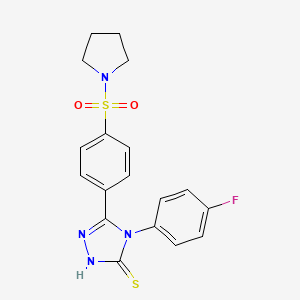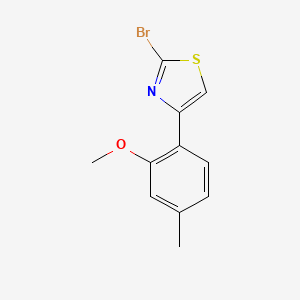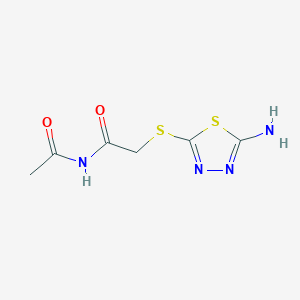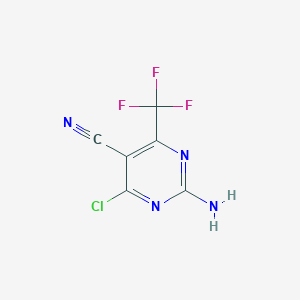
2-Amino-4-chloro-6-(trifluoromethyl)pyrimidine-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-chloro-6-(trifluoromethyl)pyrimidine-5-carbonitrile is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by the presence of an amino group, a chloro group, a trifluoromethyl group, and a carbonitrile group attached to the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-chloro-6-(trifluoromethyl)pyrimidine-5-carbonitrile typically involves multi-step reactions starting from readily available precursors One common method involves the reaction of 2-chloro-4,6-difluoropyrimidine with trifluoromethylamine under controlled conditions to introduce the trifluoromethyl group
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield. The process is designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-chloro-6-(trifluoromethyl)pyrimidine-5-carbonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines or alcohols.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused heterocyclic systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrimidines with various functional groups.
Oxidation: Formation of pyrimidine oxides or hydroxylated derivatives.
Reduction: Formation of amino or hydroxyl derivatives of the pyrimidine ring.
Scientific Research Applications
2-Amino-4-chloro-6-(trifluoromethyl)pyrimidine-5-carbonitrile has several scientific research applications:
Pharmaceuticals: It is used as a building block in the synthesis of various pharmaceutical compounds, including antiviral, anticancer, and anti-inflammatory agents.
Agrochemicals: It is used in the development of herbicides, fungicides, and insecticides due to its ability to disrupt biological pathways in pests.
Material Science: It is used in the synthesis of advanced materials with unique electronic and optical properties.
Biological Research: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 2-Amino-4-chloro-6-(trifluoromethyl)pyrimidine-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to the disruption of metabolic pathways. In the case of pharmaceuticals, it can act as a competitive inhibitor or an irreversible inhibitor, depending on the nature of the target enzyme.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-chloro-6-methylpyrimidine: Similar structure but with a methyl group instead of a trifluoromethyl group.
2-Amino-4-chloro-6-(trifluoromethyl)pyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
2-Amino-4-chloro-6-(trifluoromethyl)benzene: Similar structure but with a benzene ring instead of a pyrimidine ring.
Uniqueness
2-Amino-4-chloro-6-(trifluoromethyl)pyrimidine-5-carbonitrile is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its biological activity. The combination of the amino, chloro, and carbonitrile groups further contributes to its versatility in chemical reactions and applications.
Properties
Molecular Formula |
C6H2ClF3N4 |
|---|---|
Molecular Weight |
222.55 g/mol |
IUPAC Name |
2-amino-4-chloro-6-(trifluoromethyl)pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C6H2ClF3N4/c7-4-2(1-11)3(6(8,9)10)13-5(12)14-4/h(H2,12,13,14) |
InChI Key |
CWSRLVLXBBKAFU-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)C1=C(N=C(N=C1Cl)N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,5,6,7-tetrahydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11764674.png)
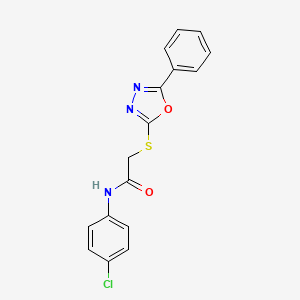
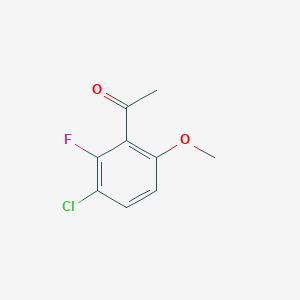
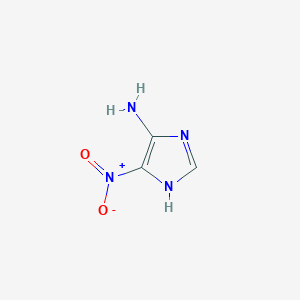

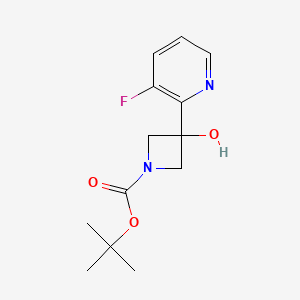
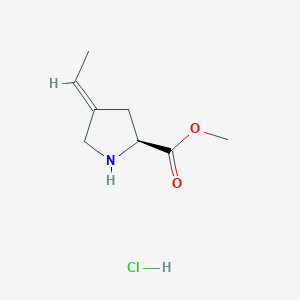
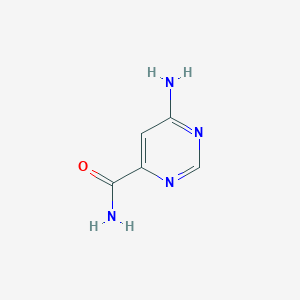
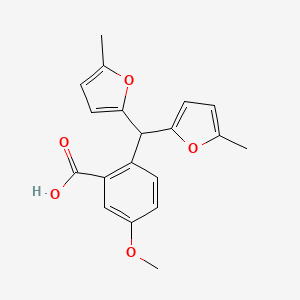
![cis-2-[[(1,1-Dimethylethoxy)carbonyl]amino]-4,4-difluoro-Cyclopentanecarboxylic acid](/img/structure/B11764717.png)
